molecular formula C2H2ClFO B12811339 Chlorofluorooxirane CAS No. 87498-71-3

Chlorofluorooxirane

Cat. No.: B12811339
CAS No.: 87498-71-3
M. Wt: 96.49 g/mol
InChI Key: VBABYXDQBXUZIS-UHFFFAOYSA-N
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Description

Chlorofluorooxirane is an organic compound with the molecular formula C₂H₂ClFO. It is a member of the oxirane family, which are three-membered cyclic ethers. The presence of chlorine and fluorine atoms in its structure makes it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorofluorooxirane can be synthesized through various methods. One common method involves the reaction of epichlorohydrin with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient production.

Chemical Reactions Analysis

Types of Reactions

Chlorofluorooxirane undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different fluorinated and chlorinated compounds.

    Substitution: this compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of chlorofluoroacetaldehyde, while reduction can produce chlorofluoroethanol.

Scientific Research Applications

Chlorofluorooxirane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into various molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which chlorofluorooxirane exerts its effects involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to chlorofluorooxirane include other halogenated oxiranes, such as:

  • Chloromethyloxirane
  • Fluoromethyloxirane
  • Dichloromethyloxirane

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

CAS No.

87498-71-3

Molecular Formula

C2H2ClFO

Molecular Weight

96.49 g/mol

IUPAC Name

2-chloro-2-fluorooxirane

InChI

InChI=1S/C2H2ClFO/c3-2(4)1-5-2/h1H2

InChI Key

VBABYXDQBXUZIS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)(F)Cl

Origin of Product

United States

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